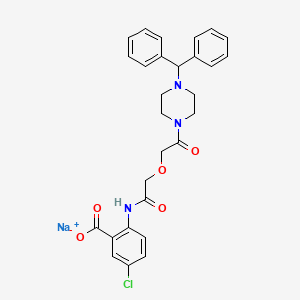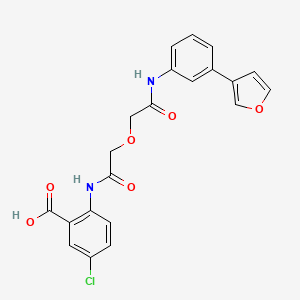
TPN171 free base
Descripción general
Descripción
TPN171 is a potent PDE5 inhibitor with subnanomolar potency for PDE5 and good selectivity over PDE6 . It is a clinical candidate for the treatment of Pulmonary Arterial Hypertension . The molecular formula of TPN171 is C24H35N5O3 and its molecular weight is 441.576.
Molecular Structure Analysis
The molecular structure of TPN171 is complex, with a molecular formula of C24H35N5O3. The exact mass is 441.274 and the molecular weight is 441.576. The elemental analysis shows that it contains Carbon (65.28%), Hydrogen (7.99%), Nitrogen (15.86%), and Oxygen (10.87%).Chemical Reactions Analysis
TPN171 undergoes extensive metabolism in humans. Twenty-two metabolites were detected in human plasma, urine, and feces . The main metabolic biotransformation of TPN171 was mono-oxidation (hydroxylation and N-oxidation), dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation . Cytochrome P450 3A4 (CYP3A4) mainly catalyzed the formation of metabolites, and CYP2E1 and CYP2D6 were involved in the oxidative metabolism of TPN171 to a lesser extent .Aplicaciones Científicas De Investigación
1. Pharmacological Properties and Metabolism
TPN171, a novel potent pyrimidinone phosphodiesterase type 5 (PDE5) inhibitor, has been identified for its high selectivity and extended duration of action. A study by Pan et al. (2019) focused on characterizing TPN171 metabolites in human plasma, urine, and stool samples. The research revealed N-demethylation, O-depropylation, N-oxidation, and dehydrogenation as the main metabolic pathways of TPN171 in humans. This study provides critical insights into the metabolic fate of TPN171, which can be significant for further drug development.
2. Impact on Chromosomal Abnormalities
The influence of TPN171 on chromosomal abnormalities, particularly deletions of chromosome 17p (del17p), was explored by Thakurta et al. (2019). Their research aimed to understand the prognostic value of the cancer clonal fraction in multiple myeloma patients with varying levels of del17p. The findings underscore the potential of TPN171 in impacting genetic factors associated with cancer prognosis.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
1229018-87-4 |
|---|---|
Nombre del producto |
TPN171 free base |
Fórmula molecular |
C24H35N5O3 |
Peso molecular |
441.576 |
Nombre IUPAC |
N-(3-(5,6-Diethyl-4(3H)-pyrimidone-2-yl)-4-n-propoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31) |
Clave InChI |
PIOIVHHIGWTEJQ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OCCC)C(C(N2)=NC(CC)=C(CC)C2=O)=C1)CN3CCN(C)CC3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TPN171; TPN-171; TPN 171; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



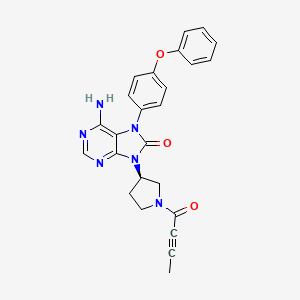
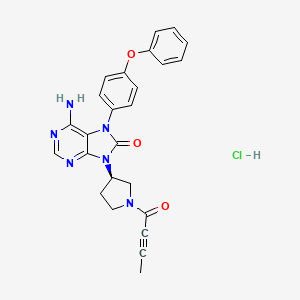
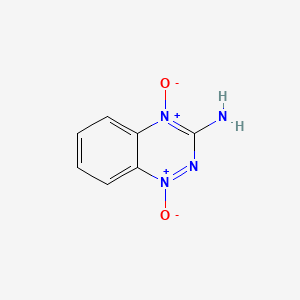
![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)
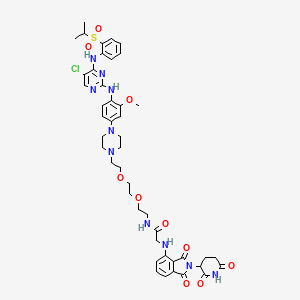


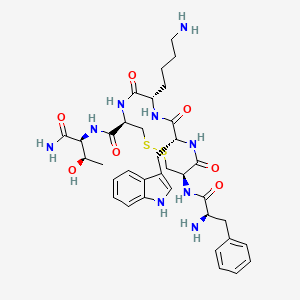
![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)
